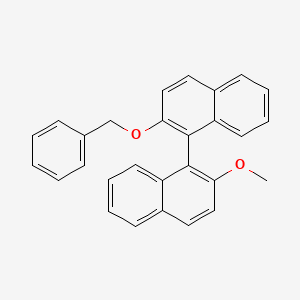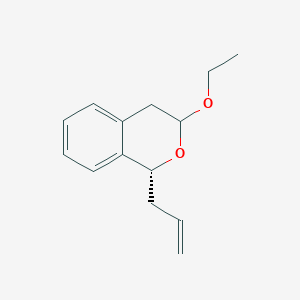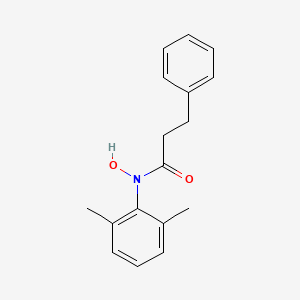![molecular formula C17H32O3SSi B12613690 (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane CAS No. 648906-70-1](/img/structure/B12613690.png)
(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-{[(Bicyclo[221]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane is a unique organosilane compound It features a bicyclo[221]hept-5-en-2-yl group, which is a norbornene derivative, attached to a propyl chain that is further linked to a triethoxysilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane typically involves the following steps:
Formation of the Norbornene Derivative: The bicyclo[2.2.1]hept-5-en-2-yl group can be synthesized through a Diels-Alder reaction between cyclopentadiene and ethylene.
Attachment of the Sulfanyl Group: The norbornene derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Linking to the Propyl Chain: The resulting compound is further reacted with a propyl halide to form the desired propyl chain.
Introduction of the Triethoxysilane Group: Finally, the propyl chain is reacted with triethoxysilane under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the bicyclo[2.2.1]hept-5-en-2-yl group or the sulfanyl group.
Substitution: The triethoxysilane group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis and condensation of the triethoxysilane group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified norbornene derivatives or reduced sulfanyl groups.
Substitution: Siloxane-linked polymers or networks.
Scientific Research Applications
Chemistry
In chemistry, (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane is used as a precursor for the synthesis of functionalized silanes and siloxanes. It can be employed in the development of new materials with unique properties.
Biology
The compound can be used in the modification of biomolecules or surfaces for biological applications. Its ability to form stable siloxane bonds makes it useful in the immobilization of enzymes or other biomolecules on solid supports.
Medicine
In medicine, this compound may be explored for drug delivery systems or as a component in the development of biocompatible materials.
Industry
Industrially, (3-{[(Bicyclo[221]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane can be used in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane involves its ability to form stable siloxane bonds through hydrolysis and condensation reactions. The triethoxysilane group hydrolyzes in the presence of water to form silanol groups, which can then condense to form siloxane bonds. This property is crucial for its applications in surface modification and material synthesis.
Comparison with Similar Compounds
Similar Compounds
- (3-{[(Cyclohexyl)methyl]sulfanyl}propyl)(triethoxy)silane
- (3-{[(Phenyl)methyl]sulfanyl}propyl)(triethoxy)silane
- (3-{[(Cyclopentyl)methyl]sulfanyl}propyl)(triethoxy)silane
Uniqueness
Compared to similar compounds, (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane is unique due to the presence of the bicyclo[2.2.1]hept-5-en-2-yl group. This group imparts distinct steric and electronic properties, which can influence the reactivity and stability of the compound. Additionally, the norbornene derivative can participate in specific reactions, such as ring-opening metathesis polymerization, which may not be possible with other similar compounds.
Properties
CAS No. |
648906-70-1 |
|---|---|
Molecular Formula |
C17H32O3SSi |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]hept-5-enylmethylsulfanyl)propyl-triethoxysilane |
InChI |
InChI=1S/C17H32O3SSi/c1-4-18-22(19-5-2,20-6-3)11-7-10-21-14-17-13-15-8-9-16(17)12-15/h8-9,15-17H,4-7,10-14H2,1-3H3 |
InChI Key |
QJLOBNXGTVVZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCSCC1CC2CC1C=C2)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate](/img/structure/B12613635.png)
![Tris[2,4,6-tris(trifluoromethyl)phenyl]borane](/img/structure/B12613642.png)
![{2-[(Benzylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol](/img/structure/B12613652.png)

![2,3-Pyridinediamine, N3-[[5-(1H-indol-6-yl)-2-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12613656.png)
![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine](/img/structure/B12613664.png)
![Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]-](/img/structure/B12613668.png)
![2,4-Dimethyl-6-[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B12613681.png)




